ethyl 2-chloro-3,3-difluorobutanoate
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Overview
Description
Ethyl 2-chloro-3,3-difluorobutanoate is an organic compound with the molecular formula C6H9ClF2O2 and a molecular weight of 186.58 g/mol. This compound is a derivative of butanoic acid and is characterized by the presence of chlorine and fluorine atoms on the butanoic acid backbone. It is commonly used in various chemical synthesis processes and research applications.
Synthetic Routes and Reaction Conditions:
Halogenation of Butanoic Acid Derivatives: One common method involves the halogenation of butanoic acid derivatives to introduce chlorine and fluorine atoms. This can be achieved by reacting butanoic acid with chlorine and fluorine sources under controlled conditions.
Esterification: The esterification of 2-chloro-3,3-difluorobutanoic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) can produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and esterification processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like hydroxide (OH-) and alkyl halides are typically employed in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted butanoates.
Scientific Research Applications
Ethyl 2-chloro-3,3-difluorobutanoate is widely used in scientific research due to its unique chemical properties. It serves as a versatile intermediate in organic synthesis, enabling the production of various pharmaceuticals, agrochemicals, and other fine chemicals. Its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and biochemical pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of polymers, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 2-chloro-3,3-difluorobutanoate exerts its effects depends on the specific reaction or application. In general, its reactivity is influenced by the presence of the chlorine and fluorine atoms, which can act as electrophilic centers in various reactions. The compound can participate in electrophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Ethyl 2-bromo-3,3-difluorobutanoate
Ethyl 2-chloro-3-fluorobutanoate
Ethyl 2-chloro-3,3-dibromobutanoate
Properties
CAS No. |
83124-53-2 |
---|---|
Molecular Formula |
C6H9ClF2O2 |
Molecular Weight |
186.58 g/mol |
IUPAC Name |
ethyl 2-chloro-3,3-difluorobutanoate |
InChI |
InChI=1S/C6H9ClF2O2/c1-3-11-5(10)4(7)6(2,8)9/h4H,3H2,1-2H3 |
InChI Key |
VSTVDNSUGRBIKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)(F)F)Cl |
Purity |
95 |
Origin of Product |
United States |
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